molecular formula C23H20ClN3O4S B11549907 N-[(1Z)-3-[(2E)-2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

N-[(1Z)-3-[(2E)-2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

Cat. No.: B11549907
M. Wt: 469.9 g/mol
InChI Key: PQZFGCNDDNCCHO-QMNJAOLZSA-N
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Description

N-[(1Z)-1-{N’-[(E)-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, an ethoxy group, a hydroxyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-{N’-[(E)-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE typically involves a multi-step process:

    Formation of the hydrazone intermediate: This step involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with hydrazine to form the corresponding hydrazone.

    Condensation reaction: The hydrazone intermediate is then reacted with thiophene-2-carboxylic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-{N’-[(E)-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1Z)-1-{N’-[(E)-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-{N’-[(E)-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Protein Binding: It can bind to proteins, altering their conformation and affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
  • N-{(1Z)-3-Oxo-1-(thiophen-2-yl)-3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide

Uniqueness

N-[(1Z)-1-{N’-[(E)-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is unique due to its combination of a chlorinated phenyl group, an ethoxy group, a hydroxyl group, and a thiophene ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C23H20ClN3O4S

Molecular Weight

469.9 g/mol

IUPAC Name

N-[(Z)-3-[(2E)-2-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H20ClN3O4S/c1-2-31-20-12-15(11-18(24)21(20)28)14-25-27-23(30)19(13-17-9-6-10-32-17)26-22(29)16-7-4-3-5-8-16/h3-14,28H,2H2,1H3,(H,26,29)(H,27,30)/b19-13-,25-14+

InChI Key

PQZFGCNDDNCCHO-QMNJAOLZSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)/C(=C/C2=CC=CS2)/NC(=O)C3=CC=CC=C3)Cl)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3)Cl)O

Origin of Product

United States

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